molecular formula C17H21N5O B2395965 3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine CAS No. 2320889-19-6

3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine

Cat. No.: B2395965
CAS No.: 2320889-19-6
M. Wt: 311.389
InChI Key: SIIPBYVQBIGXNB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine ring, a cyclopropyl group, and a pyrazinylpiperidine moiety

Preparation Methods

The synthesis of 3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The cyclopropyl group and the pyrazinylpiperidine moiety are introduced through various organic reactions, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring, especially when using strong nucleophiles like sodium hydride or lithium diisopropylamide.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, while the cyclopropyl and pyrazinylpiperidine moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine can be compared with other pyridazine-containing compounds, such as:

    Minaprine: A monoamine oxidase inhibitor with a pyridazine core.

    Relugolix: A gonadotropin-releasing hormone receptor antagonist.

    Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2. These compounds share the pyridazine ring but differ in their substituents and overall structure, leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

3-cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-2-14(1)15-3-4-17(21-20-15)23-12-13-5-9-22(10-6-13)16-11-18-7-8-19-16/h3-4,7-8,11,13-14H,1-2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIPBYVQBIGXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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